Ikarisoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

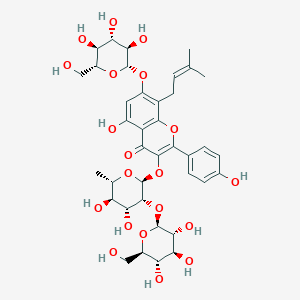

C38H48O20 |

|---|---|

Molecular Weight |

824.8 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C38H48O20/c1-13(2)4-9-17-19(53-36-30(50)27(47)24(44)20(11-39)54-36)10-18(42)22-26(46)34(32(56-33(17)22)15-5-7-16(41)8-6-15)57-38-35(29(49)23(43)14(3)52-38)58-37-31(51)28(48)25(45)21(12-40)55-37/h4-8,10,14,20-21,23-25,27-31,35-45,47-51H,9,11-12H2,1-3H3/t14-,20+,21+,23-,24+,25+,27-,28-,29+,30+,31+,35+,36+,37-,38-/m0/s1 |

InChI Key |

WCUYANMOZSMFCP-FGDCQGOKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Synonyms |

ikarisoside C |

Origin of Product |

United States |

Foundational & Exploratory

Ikarisoside C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarisoside C, a flavonoid glycoside primarily isolated from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a detailed overview of the chemical structure, properties, and biological functions of this compound. It delves into its molecular mechanisms of action, particularly in bone metabolism, and outlines key experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex flavonoid glycoside. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one | |

| Molecular Formula | C₃₉H₅₀O₁₉ | |

| Molecular Weight | 822.8 g/mol | |

| CAS Number | 113558-11-5 | |

| Chemical Class | Flavonoids |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on bone health being the most extensively studied. It also possesses anti-inflammatory and potential anti-tumor properties.

Bone Metabolism

This compound has demonstrated a dual role in bone metabolism by promoting the formation of new bone by osteoblasts and inhibiting the resorption of bone by osteoclasts.

This compound, along with other related compounds from Epimedium, has been shown to enhance osteoblast differentiation and bone formation. This effect is primarily mediated through the upregulation of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. BMP2 is a crucial growth factor that induces the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. The activation of the BMP2/Runx2 pathway by this compound leads to increased expression of osteogenic marker genes and subsequent bone formation.

In addition to promoting bone formation, this compound can also inhibit bone resorption by suppressing the differentiation and activity of osteoclasts. This is achieved by interfering with the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway. RANKL is a key cytokine that, upon binding to its receptor RANK on osteoclast precursors, triggers a signaling cascade involving the activation of transcription factors like NF-κB. This cascade is essential for osteoclast differentiation and function. This compound has been shown to inhibit RANKL-induced NF-κB activation, thereby preventing osteoclastogenesis.

Experimental Protocols

Extraction and Isolation of this compound from Epimedium Species

The following is a general protocol for the extraction and isolation of this compound. Specific parameters may need to be optimized based on the plant material and available equipment.

Methodology:

-

Preparation of Plant Material: Air-dried and powdered aerial parts of the Epimedium plant are used as the starting material.

-

Extraction: The powdered plant material is subjected to reflux extraction with an aqueous ethanol solution (typically 70%) for a specified duration and number of cycles.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. The column is washed with deionized water to remove impurities, followed by a stepwise elution with increasing concentrations of ethanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: The this compound-rich fractions are further purified by preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC

A validated HPLC method is essential for the quantitative analysis of this compound in plant extracts and biological samples.

Table 2: HPLC Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and water with 0.1% formic acid (B) |

| Gradient Elution | A typical gradient might start with a low percentage of A, increasing linearly over time. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Methodology:

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a series of calibration standards.

-

Sample Preparation: Plant extracts or biological samples are appropriately diluted and filtered through a 0.45 µm syringe filter before injection.

-

HPLC Analysis: The standards and samples are injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the management of bone-related disorders. Its ability to modulate key signaling pathways involved in bone remodeling highlights its potential as a lead compound for the development of new anabolic and anti-resorptive agents. Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in preclinical and clinical settings. This technical guide provides a foundational resource to support and facilitate future investigations into this intriguing molecule.

Ikarisoside C: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside C is a prenylated flavonol glycoside found within various species of the genus Epimedium. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological significance, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified as a constituent of several plants belonging to the Epimedium genus (Berberidaceae), commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine. The primary documented natural sources of this compound include:

-

Epimedium grandiflorum : The roots of this species have been reported as a source of this compound.[1]

-

Epimedium sempervirens : This species has also been identified as containing this compound.[1]

-

Epimedium koreanum : Various bioactive flavonoids, including other ikarisosides, have been isolated from this plant, suggesting it as a potential source of this compound as well.[2]

The concentration of this compound and other flavonoids in these plants can vary depending on factors such as the specific species, geographical location, time of harvest, and the plant part utilized.

Isolation and Purification of this compound

Experimental Protocol: Representative Isolation of Prenylated Flavonoids from Epimedium

This protocol is a composite of common techniques used for the isolation of flavonoid glycosides from Epimedium and should be optimized for the specific plant material and target compound.

1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered roots of Epimedium grandiflorum or other source material.

-

Extraction Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Procedure:

-

Macerate the powdered plant material with the extraction solvent at room temperature for 24-48 hours, with occasional agitation.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Solvent Partitioning:

-

Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), and water.

-

Procedure:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, EtOAc, and n-BuOH.

-

The fractions are then concentrated under reduced pressure. Flavonoid glycosides like this compound are typically enriched in the EtOAc and n-BuOH fractions.

-

3. Chromatographic Purification:

-

Column Chromatography (Silica Gel):

-

The enriched fraction (e.g., EtOAc or n-BuOH) is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid spray).

-

-

Medium Pressure Liquid Chromatography (MPLC) / High-Performance Counter-Current Chromatography (HPCCC):

-

For further purification of fractions containing the target compound, MPLC with a reversed-phase column (e.g., C18) can be utilized.

-

HPCCC is another effective technique for separating flavonoid glycosides.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., C18).

-

An isocratic or gradient elution with a mixture of acetonitrile (or methanol) and water is typically used.

-

The purity of the isolated this compound should be confirmed by analytical HPLC.

-

4. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the detailed structural elucidation of the aglycone and sugar moieties and their connectivity.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

Quantitative Data

Detailed quantitative data for the isolation of this compound, such as specific yields and purity from natural sources, are not extensively reported in the literature. The yield is highly dependent on the source material and the efficiency of the isolation procedure.

Spectroscopic Data

Mass Spectrometry:

High-resolution mass spectrometry data for this compound has been reported.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |

| Negative | 793.2564 | C₃₇H₄₆O₁₉ | [M-H]⁻ |

Fragmentation data reveals characteristic losses of sugar moieties.

NMR Spectroscopy:

Biological Activity and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of more abundant flavonoids from Epimedium, such as Icariin. However, based on the activities of structurally related compounds and the general pharmacology of flavonoids, this compound is likely to possess various biological effects.

A study on a related compound, Ikarisoside A , has demonstrated its potential to inhibit osteoclastogenic differentiation in RAW 264.7 cells.[3] This effect was shown to be mediated through the JNK and NF-κB signaling pathways .[3] Ikarisoside A was found to suppress the RANKL-mediated activation of NF-κB, JNK, and Akt.[3]

Given the structural similarities, it is plausible that this compound may also modulate these or similar inflammatory and cell signaling pathways. The NF-κB and PI3K/AKT pathways are common targets for flavonoids and play crucial roles in inflammation, cell survival, and proliferation.

Potential Signaling Pathways

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound is a naturally occurring prenylated flavonoid glycoside with potential for further scientific investigation. This guide has provided a comprehensive overview of its known natural sources and a representative protocol for its isolation and purification from Epimedium species. While specific quantitative and detailed spectroscopic data for this compound are limited in the public domain, the information available for structurally related compounds provides a strong foundation for future research. The potential of this compound to modulate key signaling pathways involved in inflammation and cellular processes, such as NF-κB and PI3K/AKT, warrants further investigation to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a foundational resource for scientists and researchers aiming to explore the chemical and biological properties of this intriguing natural product.

References

Ikarisoside C: A Technical Guide to its Discovery and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarisoside C, a prenylated flavonol glycoside, is a naturally occurring compound found in plants of the Epimedium genus. First identified in 1988, its complex structure, featuring a kaempferol aglycone with multiple sugar moieties, has made it a subject of phytochemical interest. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its isolation. It also delves into the current state of its synthesis, noting the absence of a reported total synthesis and exploring potential biosynthetic and semi-synthetic pathways. Furthermore, this document discusses the known biological activities and associated signaling pathways of structurally related compounds, providing a framework for future research into the therapeutic potential of this compound.

Discovery and Natural Sources

This compound was first isolated and its structure elucidated in 1988 by Toshio Fukai and Taro Nomura.[1] It was discovered during their phytochemical investigation of the roots of two Epimedium species: Epimedium grandiflorum and Epimedium sempervirens.[1] These plants, belonging to the Berberidaceae family, are well-known in traditional medicine, particularly in Asia, for their therapeutic properties.[2]

The initial discovery involved the isolation of several new flavonol glycosides, including this compound, from the methanolic extracts of the plant roots.[1] The structure of this compound was determined through spectroscopic methods, including UV, IR, FAB-MS, and ¹H and ¹³C NMR analysis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₀O₁₉ | PubChem[4] |

| Molecular Weight | 822.8 g/mol | PubChem[4] |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one | PubChem[4] |

| CAS Number | 113558-11-5 | PubChem[4] |

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods used for isolating flavonoid glycosides from Epimedium species.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Air-dried and powdered roots of Epimedium grandiflorum or Epimedium sempervirens are extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of flavonoid glycosides. This compound is expected to be present in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The fraction containing this compound is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and further purified by repeated column chromatography, including Sephadex LH-20 column chromatography, to yield pure this compound.

-

Caption: Workflow for the isolation of this compound.

Synthesis Pathways

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complexity of its structure, with a prenylated flavonoid core and multiple glycosidic linkages, presents a significant synthetic challenge.

Biosynthesis

The biosynthesis of this compound in Epimedium plants starts from the general flavonoid biosynthetic pathway. The kaempferol core is synthesized from phenylalanine. A key step in the formation of the characteristic 8-prenyl group is the enzymatic transfer of a dimethylallyl group to the flavonoid backbone, catalyzed by a flavonoid 8-dimethylallyltransferase.[5] Subsequent glycosylation steps, involving specific glycosyltransferases, attach the sugar moieties to the aglycone.

Caption: Proposed biosynthetic pathway of this compound.

Semi-synthesis

While a total synthesis is lacking, semi-synthetic approaches could be employed. For instance, related, more abundant flavonoid glycosides from Epimedium, such as Icariin, could be isolated and chemically or enzymatically modified to yield this compound. This would involve selective hydrolysis of certain sugar moieties and the introduction of others.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound are not well-documented in the available literature. However, the biological activities of structurally related 8-prenylated kaempferol glycosides, such as Icariin and Icariside II, have been extensively studied.[6][7][8][9] These compounds are known to possess a range of pharmacological effects, including anti-cancer, anti-inflammatory, and osteoprotective activities.[6][8][9]

It is plausible that this compound shares some of these biological activities due to its structural similarity to other bioactive compounds found in Epimedium. For example, many prenylated flavonoids from Epimedium have shown potential in promoting testosterone production and inhibiting PCSK9 mRNA expression, which is relevant to cholesterol regulation.[2][10][11]

The anti-cancer effects of related compounds like Icariside II are often mediated through the induction of apoptosis via the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[8]

Caption: Potential pro-apoptotic signaling pathway of this compound.

Table 2: Reported Biological Activities of Structurally Related Compounds

| Compound | Biological Activity | Cell Line/Model | IC₅₀/Effective Concentration | Reference |

| Icariside II | Anticancer (Apoptosis induction) | Breast cancer, skin cancer cells | Not specified | [8] |

| Icariin | Anticancer | Various human cancer cell lines | Varies by cell line | [7] |

| 2"-O-Rhamnosylicarisid II | Antioxidant | DPPH assay | IC₅₀ = 11.5 µg/mL | [12] |

Future Directions

This compound remains a relatively understudied natural product with potential for further investigation. Future research should focus on:

-

Total Synthesis: The development of a total synthesis pathway for this compound would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogues.

-

Biological Screening: A comprehensive screening of this compound for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

Conclusion

This compound is a complex prenylated flavonol glycoside with a well-defined structure and natural origin. While its discovery dates back to 1988, research into its synthesis and biological activities has been limited. The information available on structurally related compounds from Epimedium suggests that this compound may possess valuable pharmacological properties. This technical guide serves as a foundational resource to stimulate and guide future research and development efforts focused on this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. New 8-prenylated quercetin glycosides from the flowers of Epimedium acuminatum and their testosterone production-promoting activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C39H50O19 | CID 5481980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient Biosynthesis of 8-Prenylkaempferol from Kaempferol by Using Flavonoid 8-Dimethylallyltransferase Derived from Epimedium koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]

- 7. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prenylated Flavonoid Glycosides with PCSK9 mRNA Expression Inhibitory Activity from the Aerial Parts of Epimedium koreanum | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Flavonol Glycosides with Antioxidant Activity from the Aerial Parts of Epimedium koreanum Nakai -Natural Product Sciences | 학회 [koreascience.kr]

Ikarisoside C: A Technical Review of an Epimedium-Derived Flavonol Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside C is a prenylated flavonol glycoside, a class of natural compounds found in plants of the Epimedium genus, commonly known as Horny Goat Weed. While much of the research on Epimedium has focused on its more abundant constituents like Icariin and Icariside II, this compound is of growing interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogues, offering insights into its chemical properties, potential biological activities, and underlying mechanisms of action. Due to the limited direct research on this compound, data from closely related compounds such as Ikarisoside A and Icariside II are included to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

This compound is a complex flavonoid glycoside. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C39H50O19 | PubChem |

| Molecular Weight | 822.8 g/mol | PubChem[1] |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one | PubChem[1] |

| CAS Number | 113558-11-5 | PubChem[1] |

| Class | Flavonoids | PubChem[1] |

Potential Biological Activities and Mechanisms of Action

Direct experimental studies on the biological activities of this compound are limited. However, based on the extensive research conducted on its structural analogues isolated from Epimedium species, several potential therapeutic areas can be inferred.

Anti-Inflammatory Activity

Many flavonol glycosides from Epimedium, such as Ikarisoside A, exhibit potent anti-inflammatory properties. The proposed mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, Ikarisoside A has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the inhibition of the p38 kinase and NF-κB signaling pathways. Given its structural similarity, this compound may exert similar anti-inflammatory effects.

Anti-Cancer Activity

Icariin and its metabolite, Icariside II, have demonstrated anti-cancer properties against a variety of cancer cell lines.[1] These compounds can induce apoptosis, modulate the cell cycle, and inhibit metastasis and angiogenesis.[1] The anti-cancer effects are mediated through multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3. While the anti-cancer potential of this compound has not been directly investigated, its shared flavonoid backbone suggests it could be a candidate for similar activities.

Osteogenic Activity

Epimedium extracts and their constituent flavonoids are well-known for their traditional use in treating bone ailments. Compounds like Icariin and Icariside II have been shown to promote osteoblast differentiation and inhibit osteoclastogenesis, suggesting a potential role in the management of osteoporosis. These effects are mediated through pathways such as Wnt/β-catenin and the regulation of OPG/RANKL/RANK signaling. The potential for this compound to contribute to these osteoprotective effects warrants further investigation.

Promotion of Estrogen Biosynthesis

Recent studies on flavonoid glycosides from Epimedium brevicornum have revealed a novel mechanism of action related to hormone regulation. Certain isoprenylated flavonoids have been identified as potent promoters of estrogen biosynthesis in human ovarian granulosa-like KGN cells.[2] The proposed mechanism involves the upregulation of aromatase, the key enzyme responsible for converting androgens to estrogens. This effect is thought to be mediated through the inhibition of phosphodiesterase 5 (PDE5), leading to an increase in intracellular cGMP and subsequent activation of the CREB signaling pathway. While this study did not specifically quantify the effect of this compound, it points to a promising area of investigation for its potential role in managing estrogen deficiency-related conditions.[2]

Quantitative Data (Representative Data from Related Compounds)

| Compound | Activity | Assay System | IC50 / EC50 | Reference |

| Icariside II | Anti-proliferative | Human hepatoblastoma HepG2 cells | 12.5 µM | Geng et al., 2015 |

| Icariside II | Anti-proliferative | Human lung cancer A549 cells | 25 µM | Zheng et al., 2014 |

| Icariside II | Osteogenic Differentiation | Murine bone marrow stromal cells (D1) | 1 µM (EC50 for ALP activity) | Chen et al., 2007 |

Disclaimer: The data presented in this table is for Icariside II and should be considered as indicative of the potential activity of related flavonol glycosides. The actual values for this compound may vary and require direct experimental determination.

Experimental Protocols

To facilitate further research on this compound, a detailed methodology for a key experiment—the evaluation of its effect on estrogen biosynthesis—is provided below. This protocol is based on methodologies reported for similar compounds.

Protocol: Evaluation of Aromatase Activity in KGN Cells

1. Cell Culture:

-

Culture human ovarian granulosa-like KGN cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium containing 10 nM androstenedione (as a substrate for aromatase).

-

Include a vehicle control (DMSO) and a positive control (e.g., forskolin, a known inducer of aromatase).

-

Incubate the cells for 48 hours.

3. Measurement of Estradiol Production:

-

After incubation, collect the cell culture medium.

-

Quantify the concentration of estradiol in the medium using a commercially available Estradiol ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

-

Calculate the amount of estradiol produced per well.

-

Normalize the estradiol production to the total protein content of the cells in each well (determined by a BCA protein assay).

-

Plot the dose-response curve and determine the EC50 value for this compound's effect on estrogen biosynthesis.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow.

Caption: Proposed mechanism for this compound-induced estrogen biosynthesis.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Workflow for assessing this compound's effect on estrogen biosynthesis.

Conclusion and Future Directions

This compound is an understudied flavonol glycoside from Epimedium with significant therapeutic potential, inferred from the well-documented activities of its close structural relatives. The preliminary evidence suggesting its role in promoting estrogen biosynthesis opens a new avenue for research into its application for estrogen deficiency-related conditions. Future research should focus on the direct biological evaluation of this compound to confirm its anti-inflammatory, anti-cancer, and osteogenic properties. Quantitative dose-response studies are essential to determine its potency, and further mechanistic studies are required to elucidate the specific signaling pathways it modulates. The development of reliable sources for purified this compound will be critical to advancing our understanding of this promising natural compound.

References

Preliminary Studies on the Mechanism of Action of Ikarisoside C: A Technical Guide Based on Closely Related Flavonoids

Disclaimer: Direct experimental studies detailing the mechanism of action of Ikarisoside C are limited in the current scientific literature. This technical guide provides an in-depth overview of the well-researched mechanisms of its close structural and metabolic precursors, Icariin and Icariside II. The biological activities of these compounds offer a strong predictive framework for the potential therapeutic actions of this compound.

Introduction

This compound is a flavonoid glycoside isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed. While research has extensively focused on the primary flavonoids from Epimedium, such as Icariin and its active metabolite Icariside II, specific data on this compound remains sparse. Icariin, Icariside II, and this compound share a common core structure, suggesting they may possess overlapping biological activities. This guide synthesizes the current understanding of the mechanisms of action of Icariin and Icariside II, which are known for their anti-cancer, neuroprotective, anti-inflammatory, and osteoprotective properties.[1][2][3] These activities are attributed to the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2]

Core Mechanisms of Action of Related Compounds (Icariin and Icariside II)

The primary mechanisms of action identified for Icariin and Icariside II revolve around the induction of apoptosis, modulation of the cell cycle, and anti-inflammatory and neuroprotective effects. These are mediated through various signaling pathways.

Anti-Cancer Activity

In various cancer cell lines, Icariin and its derivatives have been shown to induce apoptosis and inhibit proliferation.[1][2][4][5] This anti-cancer effect is often associated with the activation of the intrinsic apoptosis pathway and modulation of cell cycle regulatory proteins.[1][2]

Signaling Pathways in Cancer:

-

PI3K/Akt Signaling Pathway: Icariin has been observed to inhibit the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to decreased downstream signaling, promoting apoptosis.

-

NF-κB Signaling Pathway: Both Icariin and Icariside II have been shown to suppress the activity of NF-κB, a key transcription factor involved in inflammation and cancer progression.[5] Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and potentiation of chemotherapy.[5]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and JNK, is also modulated by these compounds, contributing to their pro-apoptotic effects.

Caption: Simplified overview of signaling pathways modulated by this compound analogs.

Neuroprotective Effects

Icariin has demonstrated significant neuroprotective properties in various models of neurological disorders.[3] These effects are attributed to its anti-apoptotic, anti-inflammatory, and antioxidant activities.[3]

Signaling Pathways in Neuroprotection:

-

PI3K/Akt/GSK-3β Pathway: Icariin exerts neuroprotective effects by activating the PI3K/Akt pathway, which in turn inhibits glycogen synthase kinase 3β (GSK-3β). This pathway is crucial for neuronal survival and protection against Aβ-induced toxicity.

-

ERK/CaMKIIα/CREB Pathway: Activation of the ERK/CaMKIIα/CREB pathway by Icariin has been shown to alleviate the effects of prenatal stress, suggesting a role in neuronal plasticity and cognitive function.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Icariin and Icariside II, demonstrating their biological activity.

Table 1: Anti-Cancer Activity of Icariin and Icariside II

| Compound | Cancer Cell Line | Assay | Result | Reference |

| Icariin | Prostate (LNCaP) | Proliferation | Inhibition | [1] |

| Icariin | Lung | Proliferation | Inhibition | [1] |

| Icariin | Gastric | Proliferation | Inhibition | [1] |

| Icariside II | Cervical (HeLa) | Apoptosis | Increased caspase-3/9 activity | [4] |

| Icariside II | Breast | Apoptosis | Cytochrome c release, caspase-3/7/9 activation | [4] |

Table 2: Neuroprotective Effects of Icariin

| Model | Key Finding | Pathway Implicated | Reference |

| Corticosterone-induced apoptosis in hippocampal neurons | Neuroprotective effect | Blockade of p38 MAPK phosphorylation | |

| Corticosterone-induced abnormity in hypothalamic neurons | Restored neuronal viability | Activation of PI3K/Akt pathway | |

| Aβ25-35 treated PC12 cells | Inhibition of tau hyperphosphorylation | PI3K/Akt-dependent GSK-3β inhibition |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the mechanisms of action of this compound's analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Standard workflow for Western Blot analysis.

Conclusion

While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on its analogs, Icariin and Icariside II, provides a robust foundation for understanding its potential biological activities. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB appears to be a central theme, leading to anti-cancer, neuroprotective, and anti-inflammatory effects. Further research is warranted to delineate the specific molecular targets and signaling pathways directly affected by this compound and to determine its therapeutic potential. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the pharmacological properties of this and related compounds.

References

- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roseoside Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ikarisoside C: An Obscure Flavonoid with Limited Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ikarisoside C is a flavonoid compound that has been identified and isolated from plants of the Epimedium genus, notably Epimedium sempervirens and Epimedium koreanum. Despite its classification within a well-studied family of bioactive compounds, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research into its specific biological activities and pharmacological potential. While its chemical structure is known, detailed experimental data, quantitative analyses of its effects, and established mechanisms of action remain largely uncharacterized. This guide summarizes the currently available information on this compound and highlights the considerable gaps in our understanding of this particular natural product.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are as follows:

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₀O₁₉ | PubChem |

| Molecular Weight | 822.8 g/mol | PubChem |

| Chemical Class | Flavonoid | PubChem |

Biological Significance: A Knowledge Gap

Current scientific literature provides minimal insight into the specific biological significance of this compound. While flavonoids from the Epimedium genus, such as the extensively studied Icariin, are known to possess a wide range of pharmacological properties—including anti-inflammatory, neuroprotective, and osteogenic effects—it is not possible to extrapolate these activities directly to this compound without specific experimental evidence.

Searches of prominent scientific databases did not yield any primary research articles detailing the biological evaluation of this compound. Consequently, there is no quantitative data to present regarding its efficacy in any biological assay, nor are there any established signaling pathways or experimental workflows associated with this compound.

Experimental Protocols: Uncharted Territory

The absence of published research on the biological activities of this compound means that there are no established experimental protocols for its study. Researchers interested in investigating this compound would need to develop and validate their own methodologies based on protocols used for other related flavonoids.

Conclusion and Future Directions

This compound represents an unexplored area within the field of natural product research. While its presence in medicinal plants of the Epimedium genus suggests potential bioactivity, the lack of dedicated studies means its pharmacological value is currently unknown.

Future research efforts are required to:

-

Isolate or synthesize sufficient quantities of this compound to enable comprehensive biological screening.

-

Conduct in vitro and in vivo studies to determine its potential therapeutic effects, such as anti-inflammatory, anti-cancer, neuroprotective, or osteogenic activities.

-

Elucidate its mechanism of action by identifying its molecular targets and the signaling pathways it modulates.

-

Perform pharmacokinetic and toxicological studies to assess its viability as a potential drug candidate.

Until such research is conducted and published, this compound will remain a compound of unknown biological significance. The scientific community is encouraged to undertake these investigations to unlock the potential of this and other understudied natural products.

Ikarisoside C in Traditional Chinese Medicine: A Technical Guide and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Ikarisoside C, a flavonoid glycoside found in several species of the genus Epimedium, is a constituent of traditional Chinese medicine preparations. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research on the biological activities and pharmacological properties of this compound itself. In contrast, its structurally related compounds, notably Ikarisoside A (also known as Baohuoside II) and the extensively studied Icariin, have been the subject of numerous investigations. These studies have illuminated a range of biological effects, including anti-inflammatory, anti-osteoporotic, and neuroprotective activities, often mediated through key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

This technical guide provides a detailed overview of the available information on this compound, including its chemical properties and botanical sources. Due to the limited data on this compound, this document will focus on the well-documented biological activities and experimental protocols of its close analogs, Ikarisoside A and Icariin, to provide a foundational understanding and suggest potential avenues for future research into this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting a significant gap in the current knowledge and underscoring the potential for novel discoveries in the pharmacology of Epimedium-derived compounds.

Introduction to this compound

This compound is a flavonoid, a class of secondary metabolites widely found in plants.[1] It has been identified in several species of the Epimedium genus, which are herbaceous flowering plants in the family Berberidaceae.[2][3] In traditional Chinese medicine, various Epimedium species are collectively known as "Yin Yang Huo" and have been used for centuries to treat conditions such as osteoporosis, cardiovascular diseases, and sexual dysfunction.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H50O19 | [1] |

| Molecular Weight | 822.8 g/mol | [1] |

| CAS Number | 113558-11-5 | [1] |

| Appearance | Yellow powder | [2][3] |

| Melting Point | 204-206 °C | [2][3] |

| Botanical Sources | Epimedium fargesii, Epimedium acuminatum, Epimedium wanshanense, Epimedium brevicornum | [2][3] |

Biological Activities of Structurally Related Compounds

Given the limited data on this compound, this section will focus on the biological activities of the closely related and well-researched compounds from Epimedium: Ikarisoside A and Icariin. These findings may suggest potential, yet unconfirmed, therapeutic properties for this compound.

Anti-inflammatory Activity

Ikarisoside A has demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Ikarisoside A was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a concentration-dependent manner.[6] This inhibitory effect is mediated, in part, through the suppression of the p38 kinase and nuclear factor-kappaB (NF-κB) signaling pathways.[6]

Osteoprotective Effects

Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis.[6] Ikarisoside A has been found to be a potent inhibitor of osteoclastogenesis in both RANKL-stimulated RAW 264.7 cells and bone marrow-derived macrophages.[6] This effect is achieved by downregulating the expression of osteoclast-specific genes, including matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), and cathepsin K.[6] The underlying mechanism involves the inhibition of the RANKL-mediated activation of NF-κB, JNK, and Akt signaling pathways.[6]

Icariin has also been shown to have anti-osteoporotic effects. Clinical studies have indicated that icariin can increase bone synthesis metabolic markers in postmenopausal women.[7] Preclinical studies have shown that icariin can reduce RANKL-induced bone loss.[7]

Neuroprotective Effects

Icariin has been investigated for its neuroprotective properties. Studies have suggested that icariin may have therapeutic potential in conditions like perimenopausal depression by modulating the PI3K-AKT signaling pathway.[8]

Signaling Pathways

The biological activities of flavonoids from Epimedium are often attributed to their modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ikarisoside A has been shown to inhibit this pathway, thereby reducing inflammation.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a cascade of protein kinases. Ikarisoside A has been shown to inhibit the p38 MAPK pathway, contributing to its anti-inflammatory effects.[6]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Icariin has been shown to modulate this pathway, which may be related to its neuroprotective and other biological effects.[8]

Quantitative Data on Related Compounds

The following tables summarize quantitative data for Ikarisoside A and Icariin from various studies. This information is provided to give a comparative context for potential future studies on this compound.

Table 2: In Vitro Efficacy of Ikarisoside A and Icariin

| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |

| Ikarisoside A | NO Production Inhibition (LPS-stimulated) | RAW 264.7 | Concentration-dependent inhibition | [6] |

| Ikarisoside A | Osteoclastogenesis Inhibition (RANKL-stimulated) | RAW 264.7 | Potent inhibitor | [6] |

| Icariin | PDE5 Inhibition | IC50 less than half of sildenafil | [7] | |

| Icariin | Osteoblast Differentiation | BMSCs | 10⁻⁷, 10⁻⁶, 10⁻⁵ M | [7] |

Table 3: In Vivo Dosage of Icariin in Animal Studies

| Compound | Animal Model | Dosage | Effect | Reference |

| Icariin | Perimenopausal depression rat model | Not specified | Improved apparent symptoms and rebalanced sex hormones | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments on Ikarisoside A and Icariin. These protocols can serve as a template for designing future studies on this compound.

Extraction and Isolation of Flavonoids from Epimedium

A general workflow for the extraction and isolation of flavonoids like ikarisosides from Epimedium species is as follows:

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ikarisoside A) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., phospho-p38, total p38, IκBα, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound remains a largely uncharacterized flavonoid from the medicinally important Epimedium genus. While its chemical identity is established, its biological activities and therapeutic potential are yet to be explored. The extensive research on its structural analogs, Ikarisoside A and Icariin, provides a strong rationale for investigating this compound for similar anti-inflammatory, osteoprotective, and neuroprotective properties.

Future research should focus on:

-

Pharmacological Screening: A comprehensive screening of this compound for a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and immunomodulatory effects.

-

Mechanistic Studies: Elucidation of the molecular mechanisms of action of this compound, with a focus on its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

A thorough investigation into the pharmacology of this compound will not only fill a significant gap in our understanding of the chemical constituents of Epimedium but also holds the promise of discovering a novel therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. This compound | C39H50O19 | CID 5481980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epdf.pub [epdf.pub]

- 3. scribd.com [scribd.com]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. Diphylloside A | CAS:113558-11-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Glycosides of Epimedium grandiflorum MORR. var. thunbergianum (MIQ.) NAKAI. III [jstage.jst.go.jp]

A Technical Guide to Epimedium Species Containing Epimedin C for Researchers and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine, particularly in Asia. The therapeutic potential of these plants is largely attributed to their rich content of prenylated flavonol glycosides. Among these, Epimedin C has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of Epimedium species containing Epimedin C, focusing on quantitative data, experimental protocols for its isolation and analysis, and the signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic applications of this promising natural compound.

Quantitative Analysis of Epimedin C in Epimedium Species

The concentration of Epimedin C can vary significantly among different Epimedium species and even within the same species grown under different conditions. The following table summarizes the reported content of Epimedin C in various Epimedium species, providing a comparative overview for researchers selecting plant material for extraction and further studies.

| Epimedium Species | Plant Part | Epimedin C Content (mg/g dry weight) | Reference |

| Epimedium pseudowushanense | Leaves | ~12.5 - 22.5 (Varies with light intensity) | [1] |

| Epimedium hunanense | Aerial Parts | Not explicitly quantified, but isolated as a major component | [2] |

| Epimedium brevicornu | Not Specified | Present, but quantitative data varies | [3] |

| Epimedium koreanum | Aerial Parts | Found as a constituent | [4] |

| Epimedium sagittatum | Leaves | Present, but quantitative data varies | [5] |

Note: The quantitative data presented is based on available literature and may vary depending on the specific cultivar, geographical origin, harvest time, and analytical methodology used.

Experimental Protocols

Extraction and Isolation of Epimedin C

A common method for the extraction and isolation of Epimedin C from Epimedium plant material involves solvent extraction followed by chromatographic separation.

a. Extraction:

-

Sample Preparation: Air-dried and powdered aerial parts of the selected Epimedium species are used as the starting material.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux. Ultrasonic-assisted extraction can also be employed to improve efficiency.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Epimedin C, being a glycoside, is typically enriched in the n-butanol fraction.[2]

b. Isolation:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable stationary phases.

-

Elution Gradient: A gradient elution system, for example, with a chloroform-methanol mixture of increasing polarity, is used to separate the different components.

-

Further Purification: Fractions containing Epimedin C are collected and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Quantification of Epimedin C

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantitative analysis of Epimedin C in plant extracts.

a. Sample Preparation:

-

A precisely weighed amount of the dried plant extract or powdered plant material is dissolved in a known volume of a suitable solvent (e.g., methanol).

-

The solution is typically filtered through a 0.45 µm membrane filter before injection into the HPLC system.

b. HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is typical.

-

Detection: UV detection is often set at a wavelength of 270 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of Epimedin C. The concentration of Epimedin C in the sample is then determined by comparing its peak area to the calibration curve.

More advanced techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for more sensitive and selective quantification.[6][7]

Signaling Pathways Modulated by Epimedin C

Epimedin C exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate some of the known mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Epmedin C | 110642-44-9 [chemicalbook.com]

- 3. Quantitative profiling and mechanisms exploration of Epimedium total flavonoid capsules in neuroinflammation: An integrated study of pharmacokinetics, network pharmacology, and molecular pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Epimedin C - LKT Labs [lktlabs.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ikarisoside C and Other Flavonoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ikarisoside C and other related flavonoid glycosides, primarily sourced from the Epimedium genus. This document summarizes the current scientific understanding of their biological activities, underlying mechanisms of action through key signaling pathways, and relevant experimental methodologies. Given the nascent stage of research specifically on this compound, this guide incorporates data from closely related and well-studied flavonoid glycosides, such as Icariin and Ikarisoside A, to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

This compound is a flavonoid glycoside characterized by a complex chemical structure. Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of pharmacological activities. The table below summarizes the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C39H50O19 |

| Molecular Weight | 822.8 g/mol |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one |

| CAS Number | 113558-11-5 |

Biological Activities and Quantitative Data

Flavonoid glycosides from Epimedium species have demonstrated a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. While specific quantitative data for this compound is limited in the current literature, the following tables summarize the activities of related compounds, offering insights into the potential of this class of molecules.

Anti-inflammatory Activity

Epimedium flavonoids are known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

| Compound | Assay | Cell Line/Model | IC50 / Effect |

| Ikarisoside A | iNOS expression | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition |

| Ikarisoside A | NO production | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition |

| Ikarisoside A | TNF-α release | LPS-stimulated RAW 246.7 cells | Reduction in a concentration-dependent manner |

| Ikarisoside A | IL-1β release | LPS-stimulated RAW 246.7 cells | Reduction in a concentration-dependent manner |

| Icaritin | Lipid Peroxidation | IC50: 81.33 µM[1] | |

| Icariside II | Lipid Peroxidation | IC50: 70.38 µM[1] |

Neuroprotective Effects

Several flavonoid glycosides from Epimedium have shown promise in protecting neuronal cells from damage and degeneration.

| Compound | Assay | Cell Line/Model | Effect |

| Icariin | Aβ25-35 induced toxicity | PC12 cells | Neuroprotective effect by inhibiting tau hyperphosphorylation[2] |

| Icariside II | D3R agonist | EC50: 13.29 µM[1] |

Anticancer Activity

The anticancer potential of Epimedium flavonoids has been investigated in various cancer cell lines, demonstrating cytotoxic and anti-proliferative effects.

| Compound | Cell Line | IC50 |

| Icariside II | A375 (Melanoma) | Induces G0/G1 and G2/M phase cell cycle arrest and apoptosis[3] |

| Icariside II | A549 (Lung Cancer) | Induces ROS-mediated apoptosis[3] |

Signaling Pathways

The therapeutic effects of flavonoid glycosides are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Flavonoid glycosides, such as Ikarisoside A, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis. Icariside II has been shown to modulate this pathway, leading to its anticancer effects.

Caption: Modulation of the MAPK signaling pathway by flavonoid glycosides.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Icariin has been reported to modulate this pathway, contributing to its neuroprotective and anticancer activities.

Caption: Modulation of the PI3K/Akt signaling pathway by Icariin.

Experimental Protocols

This section outlines generalized experimental workflows for the study of this compound and other flavonoid glycosides.

Isolation and Purification Workflow

The isolation of flavonoid glycosides from plant material typically involves extraction followed by a series of chromatographic separations.

References

The intricate pathway of Ikarisoside C biosynthesis in plants: a technical guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the biosynthesis of Ikarisoside C, a significant prenylated flavonol glycoside found in plants of the Epimedium genus. This document outlines the proposed metabolic pathway, details the enzymatic reactions involved, presents quantitative data, and provides comprehensive experimental protocols for key research methodologies.

Introduction to this compound

This compound is a complex flavonoid derivative of kaempferol, a common flavonol in plants. Its unique structure, featuring a prenyl group and a specific arrangement of sugar moieties, contributes to its potential biological activities and makes it a molecule of interest for pharmaceutical research. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone. This is followed by a series of modifications, including prenylation and glycosylation, to yield the final complex molecule.

Core Flavonoid Biosynthesis

The initial stages of the pathway are well-established and common to the biosynthesis of most flavonoids. Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate. From naringenin, a series of hydroxylations and oxidations catalyzed by flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) lead to the formation of the flavonol kaempferol.

Prenylation of the Kaempferol Backbone

A crucial step in the biosynthesis of this compound is the attachment of a prenyl group to the kaempferol backbone. This reaction is catalyzed by a prenyltransferase (PT), which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. While the specific prenyltransferase for this compound has not been definitively identified, enzymes with this activity on flavonoid substrates have been characterized in Epimedium.

Glycosylation of the Prenylated Aglycone

The final and most complex phase of this compound biosynthesis is the sequential attachment of sugar moieties to the prenylated kaempferol aglycone. This is carried out by a series of UDP-glycosyltransferases (UGTs), each with specificity for the acceptor molecule, the sugar donor (typically a UDP-sugar), and the position of attachment. Based on the structure of this compound, it is proposed that at least two different UGTs are required: one to attach the first sugar to a hydroxyl group on the aglycone, and a second to attach the subsequent sugar to the first sugar molecule. Research in Epimedium has identified several flavonoid glycosyltransferases with activity on prenylated flavonoids, providing a basis for understanding this process.[1][2][3]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on Related Enzyme Activity

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available, studies on related enzymes in Epimedium provide valuable insights. The following table summarizes the kinetic parameters of a novel prenylated flavonol rhamnoside xylosyltransferase (EpF3R2″XylT) from Epimedium pubescens, which acts on the related compound icariin.[2]

| Substrate | Km (mM) | Vmax (pmol/min/µg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Icariin | 75.96 ± 11.91 | 1.23 ± 0.08 | 0.098 | 1.29 |

| Baohuoside I | 113.15 ± 37.60 | 1.05 ± 0.15 | 0.084 | 0.74 |

| Baohuoside II | 123.97 ± 16.45 | 0.98 ± 0.07 | 0.078 | 0.63 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Flavonoid Extraction from Epimedium Plant Material

This protocol describes a general method for the extraction of flavonoids, including this compound, from Epimedium leaves.

Materials:

-

Fresh or dried Epimedium leaves

-

Liquid nitrogen

-

80% (v/v) methanol

-

Mortar and pestle or grinder

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filter

Procedure:

-

Grind the Epimedium leaves to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.

-

Add the powdered leaf material to a flask containing 80% methanol (e.g., 1 g of powder in 20 mL of solvent).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.

-

Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol.

-

Filter the extract through a 0.22 µm syringe filter before analysis.

Heterologous Expression and Purification of UDP-Glycosyltransferases

This protocol outlines the heterologous expression of a candidate UGT in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the UGT gene insert (e.g., pET vector with a His-tag)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme, DNase I

-

Sonicator

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice.

-

Lyse the cells by sonication.

-

Centrifuge the lysate to pellet cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged UGT with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assay for UDP-Glycosyltransferase Activity

This protocol describes a typical in vitro assay to determine the activity of a purified UGT.

Materials:

-

Purified UGT enzyme

-

Aglycone substrate (e.g., prenylated kaempferol)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Methanol or other quenching solvent

-

HPLC or UPLC-MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, aglycone substrate, and UDP-sugar donor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the enzyme.

-

Analyze the supernatant by HPLC or UPLC-MS to detect and quantify the glycosylated product.

Below is a diagram of the experimental workflow for UGT characterization.

Conclusion

The biosynthesis of this compound in Epimedium is a complex process involving the coordinated action of multiple enzymes from the phenylpropanoid and flavonoid pathways, as well as specific prenyltransferases and UDP-glycosyltransferases. While the complete pathway and all its dedicated enzymes are yet to be fully elucidated, ongoing research continues to uncover the key players and their functions. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the biosynthesis of this and other valuable plant-derived natural products, paving the way for their sustainable production and potential therapeutic applications.

References

- 1. Identification and characterization of three flavonoid 3-O-glycosyltransferases from Epimedium koreanum Nakai [agris.fao.org]

- 2. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Ikarisoside C from Epimedium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, also known as Horny Goat Weed or Yin Yang Huo, is a genus of flowering plants in the family Berberidaceae. It has a long history of use in Traditional Chinese Medicine for treating various conditions, including osteoporosis and sexual dysfunction. The therapeutic effects of Epimedium are largely attributed to its rich content of flavonoids, with Ikarisoside C (also known as Epimedin C) being one of the significant bioactive compounds. This compound and its derivatives have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from Epimedium species, intended for research and drug development purposes.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of flavonoids from Epimedium, providing a comparative overview of different methods and their efficiencies.

| Extraction Method | Epimedium Species | Key Parameters | Target Compound(s) | Yield/Content | Reference |